Foreword: The Architectural Significance of Furan Scaffolds in Modern Drug Discovery
Foreword: The Architectural Significance of Furan Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Molecular Structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol
The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile synthon have cemented its role in the development of therapeutic agents targeting a wide array of diseases.[2] The compound of interest, [5-(4-Amino-phenyl)-furan-2-yl]-methanol (APFM), embodies a fascinating convergence of three critical pharmacophores: a furan core, an aniline moiety (aromatic amine), and a primary alcohol. This guide provides an in-depth exploration of APFM, from its rational synthesis and purification to its comprehensive structural elucidation. The methodologies described herein are grounded in established chemical principles, offering researchers a robust framework for the synthesis and characterization of this and related bi-functional molecules.
Physicochemical Profile and Core Structural Attributes
APFM is a bifunctional organic molecule featuring a central furan ring substituted at the 2- and 5-positions. This substitution pattern is crucial as it positions the functional groups for potential bidentate interactions with biological targets. The key structural components are:
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A Furan Ring: A planar, aromatic system whose oxygen heteroatom influences the ring's electron density and reactivity.[3]
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A 4-Aminophenyl Group: This moiety introduces a basic nitrogen center and a site for potential hydrogen bonding, which is often critical for receptor binding.
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A Methanol Group: The hydroxymethyl substituent provides a polar, hydrogen-bond-donating group that can enhance aqueous solubility and interact with biological targets.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| CAS Number | 54146-51-9 | [4] |
| Canonical SMILES | C1=C(OC(=C1)CO)C2=CC=C(C=C2)N | |
| InChIKey | Not readily available | |
| Appearance | Expected to be a solid at room temperature | General Principle |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Computed |
| Hydrogen Bond Acceptors | 3 (from O, N, and -OH) | Computed |
Rational Synthesis and Strategic Purification
The synthesis of asymmetrically disubstituted furans like APFM necessitates a regioselective approach. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds between aryl and heteroaryl systems, making it an ideal choice for this transformation.[6][7]
Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The proposed synthesis involves the coupling of a furan-based boronic acid or ester with a suitable aminophenyl halide. To prevent unwanted side reactions with the amine functionality, it is prudent to use a protected aniline derivative, such as 4-bromo-N,N-bis(trimethylsilyl)aniline. The subsequent hydroxymethyl group can be introduced by reducing a precursor aldehyde.
dot
Figure 1: Proposed two-step synthesis of APFM via Suzuki coupling followed by reduction.
Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol is designed in two stages. First, the robust Suzuki coupling forges the critical aryl-furan bond.[8] We use 5-bromo-2-furaldehyde as it provides a handle for the subsequent reduction. Second, a mild sodium borohydride reduction converts the aldehyde to the target primary alcohol without affecting the other functional groups.
Materials:
-
5-Bromo-2-furaldehyde
-
4-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (degassed)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup (Suzuki Coupling): To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-furaldehyde (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of degassed DME and water.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Aqueous Extraction): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-(4-aminophenyl)-2-furaldehyde.
-
Reduction Setup: Dissolve the crude aldehyde in methanol and cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C.
-
Final Extraction: Concentrate the mixture to remove most of the methanol, then extract multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.
Self-Validating Purification Protocol
The primary challenge in purifying APFM is the basicity of the aniline nitrogen, which can cause peak tailing on standard silica gel chromatography.[9] To counteract this, a competing base is added to the mobile phase to neutralize the acidic silanol groups on the silica surface.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture. This addition is critical for obtaining a sharp, well-defined peak for the amine-containing product.[9]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [5-(4-Amino-phenyl)-furan-2-yl]-methanol. The purity should be validated by the analytical methods described in the next section.
Comprehensive Structural Elucidation
Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of each atom.
dot
Figure 2: Workflow for the purification and structural confirmation of APFM.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for APFM based on its functional groups and structural analogs.[10][11]
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | δ 7.4-7.6 (d, 2H): Protons on the phenyl ring ortho to the furan. δ 6.6-6.8 (d, 2H): Protons on the phenyl ring ortho to the amino group. δ 6.4-6.6 (d, 1H): Furan proton adjacent to the phenyl ring. δ 6.2-6.4 (d, 1H): Furan proton adjacent to the methanol group. δ 4.5-4.7 (s, 2H): Methylene protons of the -CH₂OH group. δ 3.5-4.0 (br s, 2H): Amine (-NH₂) protons. δ 1.8-2.5 (br s, 1H): Hydroxyl (-OH) proton. | The aromatic protons will appear as doublets due to coupling with their neighbors. The furan protons are distinct and couple to each other. The methylene, amine, and hydroxyl protons will appear as singlets (or broad singlets) and their chemical shifts can vary with solvent and concentration. |
| ¹³C NMR | δ 155-160: Furan carbon attached to the phenyl group. δ 150-155: Furan carbon attached to the methanol group. δ 145-150: Phenyl carbon attached to the amino group. δ 125-130: Phenyl carbons ortho to the furan. δ 115-120: Phenyl carbons ortho to the amine. δ 120-125: Phenyl carbon attached to the furan. δ 105-110: Furan carbons. δ 55-60: Methylene carbon (-CH₂OH). | The chemical shifts are indicative of the electronic environment. Carbons attached to heteroatoms (O, N) are significantly downfield. |
| Mass Spec (HRMS) | [M+H]⁺ = 190.0863 | High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the protonated molecule, confirming the elemental composition of C₁₁H₁₂NO₂⁺. |
| FT-IR | 3500-3300 cm⁻¹ (broad): O-H stretch from the alcohol. 3450-3250 cm⁻¹ (two sharp bands): N-H stretches from the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretch. 1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching. 1250-1000 cm⁻¹: C-O stretching from the alcohol and furan ether. | Each functional group has a characteristic vibrational frequency, providing a "fingerprint" of the molecule's composition. |
Potential Applications in Drug Development
The structural motifs within APFM suggest significant potential as a lead compound in drug discovery. Furan-containing molecules are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][12]
-
Anticancer Potential: Many furan derivatives act as inhibitors of crucial cellular processes. For instance, some have been shown to inhibit tubulin polymerization, a key target in cancer chemotherapy.[13][14] The planar aromatic system of APFM could facilitate intercalation with DNA or binding to enzymatic active sites.
-
Antimicrobial Activity: The combination of the furan ring and the aromatic amine is a common feature in antimicrobial agents. These structures can disrupt bacterial cell membranes or inhibit essential enzymes.[15]
-
Kinase Inhibition: The aminophenyl moiety is a well-known "hinge-binder" in many FDA-approved kinase inhibitors. The overall structure of APFM could be suitable for targeting the ATP-binding pocket of various protein kinases involved in cell signaling pathways.
Essential Safety and Handling Protocols
Working with aromatic amines and furan derivatives requires strict adherence to safety protocols due to their potential toxicity.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[18][19] Aromatic amines can be absorbed through the skin.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[20]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
[5-(4-Amino-phenyl)-furan-2-yl]-methanol is a molecule of significant interest, possessing a unique combination of functional groups that are highly relevant to medicinal chemistry. This guide has provided a comprehensive framework for its synthesis via a robust Suzuki coupling, a tailored purification strategy to manage its amine functionality, and a detailed multi-spectroscopic approach for its complete structural verification. The insights into its potential biological activities underscore its value as a scaffold for further derivatization and exploration in drug development programs. Researchers equipped with this technical knowledge can confidently synthesize, purify, and characterize this promising compound, paving the way for new therapeutic discoveries.
References
-
Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC - NIH. (2023, August 19). Available from: [Link]
-
[5-(2-Aminoethyl)furan-2-yl]methanol | C7H11NO2 | CID 55254415 - PubChem. Available from: [Link]
-
Furan - Wikipedia. Available from: [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. Available from: [Link]
-
Chemical Safety Guide, 5th Ed - ORS. Available from: [Link]
-
Synthesis and Characterization of Furanic Compounds - DTIC. Available from: [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (2018, September 25). Available from: [Link]
-
Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives - IOSR Journal. Available from: [Link]
-
Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides | Request PDF - ResearchGate. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Available from: [Link]
-
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Available from: [Link]
-
(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. (2025, August 6). Available from: [Link]
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. (2018, September 25). Available from: [Link]
-
Chemical Handling Working Safely With Chemicals - AUB. Available from: [Link]
-
Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023, October 21). Available from: [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed. (2018, August 1). Available from: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available from: [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020, April 22). Available from: [Link]
-
The Do's and Don'ts of Chemical Safety - Work-Fit. (2023, February 13). Available from: [Link]
-
Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst - The Royal Society of Chemistry. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available from: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 10). Available from: [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. Available from: [Link]
-
Furans, thiophenes and related heterocycles in drug discovery - PubMed. Available from: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]
-
Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed. Available from: [Link]
-
Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. Available from: [Link]
-
What Safety Precautions Should Be Taken When Working with Solvents? - Chemistry For Everyone - YouTube. (2025, February 1). Available from: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available from: [Link]
-
[5-(4-Bromophenyl)furan-3-yl]methanol - PubChem. Available from: [Link]
-
Identification of the major metabolite of 2,5-bis(5-hydroxymethyl-2-thienyl)furan (NSC 652287), an antitumor agent, in the S9 subcellular fraction of dog liver cells - PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. [5-(4-AMINO-PHENYL)-FURAN-2-YL]-METHANOL | 54146-51-9 [chemicalbook.com]
- 5. CAS 764710-29-4 | (5-(3-Aminophenyl)furan-2-yl)methanol - Synblock [synblock.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione [mdpi.com]
- 13. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol | Benchchem [benchchem.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. aub.edu.lb [aub.edu.lb]
- 18. ors.od.nih.gov [ors.od.nih.gov]
- 19. work-fit.com [work-fit.com]
- 20. youtube.com [youtube.com]
